molecular formula C13H15N3O2S B12936415 N-(5-Propylpyrimidin-2-yl)benzenesulfonamide CAS No. 55078-60-9

N-(5-Propylpyrimidin-2-yl)benzenesulfonamide

Cat. No.: B12936415
CAS No.: 55078-60-9
M. Wt: 277.34 g/mol
InChI Key: YCSPFFOREUSRKO-UHFFFAOYSA-N
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Description

N-(5-Propylpyrimidin-2-yl)benzenesulfonamide is a compound that belongs to the class of organic compounds known as benzenesulfonamides. These compounds are characterized by the presence of a sulfonamide group attached to a benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Propylpyrimidin-2-yl)benzenesulfonamide typically involves the reaction of 5-propylpyrimidine-2-amine with benzenesulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, solvent, and reaction time is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

N-(5-Propylpyrimidin-2-yl)benzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(5-Propylpyrimidin-2-yl)benzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(5-Propylpyrimidin-2-yl)benzenesulfonamide involves its interaction with specific molecular targets. For instance, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, inhibiting its activity. This inhibition can lead to a decrease in the production of bicarbonate ions, affecting various physiological processes. The compound’s anticancer activity may be attributed to its ability to induce apoptosis in cancer cells by disrupting cellular pathways .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Methylpyrimidin-2-yl)benzenesulfonamide
  • N-(5-Ethylpyrimidin-2-yl)benzenesulfonamide
  • N-(5-Butylpyrimidin-2-yl)benzenesulfonamide

Uniqueness

N-(5-Propylpyrimidin-2-yl)benzenesulfonamide is unique due to the presence of the propyl group at the 5-position of the pyrimidine ring. This substitution can influence the compound’s chemical reactivity, biological activity, and overall properties, making it distinct from other similar compounds .

Properties

CAS No.

55078-60-9

Molecular Formula

C13H15N3O2S

Molecular Weight

277.34 g/mol

IUPAC Name

N-(5-propylpyrimidin-2-yl)benzenesulfonamide

InChI

InChI=1S/C13H15N3O2S/c1-2-6-11-9-14-13(15-10-11)16-19(17,18)12-7-4-3-5-8-12/h3-5,7-10H,2,6H2,1H3,(H,14,15,16)

InChI Key

YCSPFFOREUSRKO-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CN=C(N=C1)NS(=O)(=O)C2=CC=CC=C2

Origin of Product

United States

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